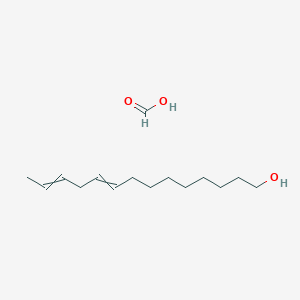

Formic acid;tetradeca-9,12-dien-1-ol

Description

Formic Acid (HCOOH) Formic acid is the simplest carboxylic acid, naturally found in ant venom and certain plants. It is a key intermediate in microbial metabolism, particularly in methylotrophic bacteria and methanotrophs. Studies demonstrate its role as a carbon and energy source for acidophilic methanotrophs like Methylacidiphilum sp. RTK17.1, which thrive in geothermal environments with pH 1.5–3.0 . Its oxidation yields CO₂ and water, generating ATP via the proton motive force (PMF) .

Tetradeca-9,12-dien-1-ol (C₁₄H₂₆O)

This 14-carbon alcohol contains conjugated double bonds at positions 9 and 12. It is identified as a sex pheromone component in insects like Euzophera batangensis, often esterified as (Z,E)-tetradeca-9,12-dienyl acetate . Its structural specificity (double bond positions and stereochemistry) is critical for biological activity, influencing insect mating behaviors .

Properties

CAS No. |

65954-20-3 |

|---|---|

Molecular Formula |

C15H28O3 |

Molecular Weight |

256.38 g/mol |

IUPAC Name |

formic acid;tetradeca-9,12-dien-1-ol |

InChI |

InChI=1S/C14H26O.CH2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;2-1-3/h2-3,5-6,15H,4,7-14H2,1H3;1H,(H,2,3) |

InChI Key |

XZNIMLDVCBOTNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCC=CCCCCCCCCO.C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of formic acid;tetradeca-9,12-dien-1-ol typically involves the esterification of formic acid with tetradeca-9,12-dien-1-ol. The reaction can be catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, and is usually carried out under reflux to ensure complete reaction. The reaction mixture is then neutralized and purified to obtain the desired ester.

Industrial Production Methods

Industrial production of formic acid involves the hydrolysis of methyl formate, which is produced from methanol and carbon monoxide. Tetradeca-9,12-dien-1-ol can be synthesized through the reduction of the corresponding aldehyde or by the hydroboration-oxidation of the corresponding diene. The esterification process is then scaled up using continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Formic acid;tetradeca-9,12-dien-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The double bonds can be reduced to form the saturated alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Tetradeca-9,12-dienal or tetradeca-9,12-dienoic acid.

Reduction: Tetradecan-1-ol.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Formic acid;tetradeca-9,12-dien-1-ol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its potential role in biological systems and as a pheromone in insect behavior.

Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.

Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of formic acid;tetradeca-9,12-dien-1-ol involves its interaction with various molecular targets. The formic acid moiety can act as a proton donor, participating in acid-base reactions. The tetradeca-9,12-dien-1-ol part can interact with lipid membranes, affecting their fluidity and function. The double bonds in the molecule can undergo reactions that generate reactive intermediates, which can further interact with biological molecules.

Comparison with Similar Compounds

Research Implications

- Formic Acid: Potential as a renewable energy carrier and microbial substrate in extreme environments .

- Tetradeca-9,12-dien-1-ol : Applications in pest control via synthetic pheromones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.